3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide
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Overview
Description
3,4-dimethoxy-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy groups and a phenoxycarbonyl group attached to a benzenecarboximidamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and phenyl isocyanate.
Formation of Intermediate: The 3,4-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride.
Reaction with Phenyl Isocyanate: The acid chloride is then reacted with phenyl isocyanate to form the desired benzenecarboximidamide derivative.
Final Step:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxycarbonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
3,4-dimethoxy-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide involves its interaction with specific molecular targets. The phenoxycarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function. The methoxy groups may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenol: This compound shares the methoxy groups but lacks the phenoxycarbonyl and benzenecarboximidamide moieties.
3,4-Dimethoxybenzaldehyde: Similar in structure but contains an aldehyde group instead of the carboximidamide group.
3,4-Dimethoxyphenylacetonitrile: Contains the methoxy groups and a nitrile group, differing in the functional groups attached to the benzene ring.
Uniqueness
3,4-dimethoxy-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] phenyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-20-13-9-8-11(10-14(13)21-2)15(17)18-23-16(19)22-12-6-4-3-5-7-12/h3-10H,1-2H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLNRLFOKJOQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)OC2=CC=CC=C2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)OC2=CC=CC=C2)/N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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